DM-PIT-1

PIP3 antagonist PH domain Akt signaling

PIT-1 (DM-PIT-1) is the reference nonphosphoinositide PH domain antagonist that uniquely uncouples PIP3-mediated Akt, PDK1, and ARNO recruitment while sparing PIP3 production—a mechanistic distinction critical for delineating PIP3-specific signaling from broader PI3K outputs. Unlike ATP-competitive PI3K inhibitors (e.g., LY294002, wortmannin), PIT-1 selectively disrupts the protein-lipid interface, avoiding ablation of PIP3-independent kinase functions. With a validated thiourea scaffold (IC₅₀ = 31 µM) and established SAR trajectory toward higher-potency analogs, PIT-1 is the essential tool for PTEN-deficient cancer model studies, TRAIL sensitization assays, and as a parent compound for medicinal chemistry optimization. For in vivo applications, PEG-PE mixed micelle formulation achieves aqueous solubility up to 1 mM, enabling robust tumor delivery in murine models.

Molecular Formula C14H10ClN3O4S
Molecular Weight 351.8 g/mol
CAS No. 53501-41-0
Cat. No. B1678487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM-PIT-1
CAS53501-41-0
SynonymsPit-1;  Pit 1;  Pit1.
Molecular FormulaC14H10ClN3O4S
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O
InChIInChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23)
InChIKeyRIGXBXPAOGDDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DM-PIT-1 (PIT-1, CAS 53501-41-0): A Selective Nonphosphoinositide PIP3 Antagonist for PI3K/Akt Pathway Research


DM-PIT-1 (also referred to as PIT-1, CAS 53501-41-0) is a nonphosphoinositide small molecule that selectively antagonizes the binding of phosphatidylinositol-3,4,5-trisphosphate (PIP3) to pleckstrin homology (PH) domains of key signaling proteins, including Akt and PDK1 [1][2]. It belongs to the PITenin (PIT) class of compounds, discovered via high-throughput fluorescence polarization screening, and exhibits an IC₅₀ of approximately 31 µM in PIP3/Akt PH domain binding assays . Structurally, DM-PIT-1 is N-[[(3-Chloro-2-hydroxy-5-nitrophenyl)amino]thioxomethyl]benzamide [3].

Critical Differentiation: Why DM-PIT-1 (PIT-1) Cannot Be Substituted with Generic PIP3 Antagonists or Downstream Kinase Inhibitors


The PI3K/Akt signaling axis is a validated target in oncology, yet the field offers a diverse array of tools—from ATP-competitive PI3K inhibitors (e.g., LY294002, wortmannin) to allosteric Akt inhibitors. Substituting DM-PIT-1 (PIT-1) with these agents is scientifically flawed because PIT-1 uniquely disrupts the protein-lipid interaction interface between PIP3 and a specific subset of PH domains [1]. Unlike PI3K inhibitors, which block PIP3 production and thus ablate both PIP3-dependent and PIP3-independent functions of the kinase, PIT-1 spares PIP3 production while selectively uncoupling downstream effectors like Akt, PDK1, and ARNO [2]. Furthermore, within the PITenin class, analogs such as DM-PIT-1 (the 3,5-dimethyl derivative) and PITenin-7 exhibit markedly different potencies, PH domain selectivity profiles, and in vivo solubility . Generic substitution therefore risks confounding experimental outcomes by introducing off-target effects, divergent potency, or altered pharmacokinetic properties that are not representative of PIT-1's defined mechanism.

Quantitative Differentiation Data: DM-PIT-1 (PIT-1) vs. Closest Analogs and In-Class Comparators


In Vitro PIP3/Akt PH Domain Binding Affinity: PIT-1 vs. PIT-2 and DM-PIT-1

In a fluorescence polarization assay using recombinant human Akt1 PH domain (aa 1–123), PIT-1 (DM-PIT-1) inhibits PIP3/Akt PH domain binding with an IC₅₀ of 31.03 μM. The structurally related analog PIT-2 shows comparable potency (IC₅₀ = 31.52 μM) but exhibits limited stability [1]. The dimethyl analog DM-PIT-1 (3,5-dimethyl PIT-1, CAS 701947-53-7) demonstrates similar Akt1 PH domain binding inhibition with an IC₅₀ of ≥31 μM .

PIP3 antagonist PH domain Akt signaling fluorescence polarization

Cellular Cytotoxicity in PTEN-Deficient Glioblastoma: PIT-1 vs. DM-PIT-1 and PITenin-7

PIT-1 reduces cell viability and induces apoptosis in PTEN-deficient U87MG glioblastoma cells with an IC₅₀ of 37 μM . The more soluble analog DM-PIT-1 shows similar cellular activity (IC₅₀ ≈ 36 μM in the same cell line) [1]. In contrast, the later-generation analog PITenin-7 demonstrates significantly enhanced potency, inhibiting U87MG survival with an IC₅₀ of 6.6 μM, compared to 33.9 μM for DM-PIT-1 . This 5.1-fold improvement highlights that while PIT-1 and DM-PIT-1 serve as first-generation tools, PITenin-7 offers superior cellular potency for advanced studies.

glioblastoma PTEN deficiency cell viability apoptosis

PH Domain Selectivity Profile: PIT-1 Discriminates Among PIP3 Effectors

PIT-1 exhibits a defined selectivity profile across PIP3-binding PH domains. It potently inhibits PIP3 binding to the PH domains of Akt (IC₅₀ = 31 μM), PDK1, GRP1, and ARNO, while showing no activity against the PIP3-specific PH domain of Btk [1]. Furthermore, PIT-1 fails to inhibit PIP2-specific interactions (PLC-δ PH domain) or PI-3,4-P2 interactions (TAPP1/2 PH domains) [2]. This selective fingerprint contrasts with pan-PI3K inhibitors (e.g., LY294002) that globally suppress PIP3 production, and with some broad-spectrum PIP3 antagonists that lack this level of effector discrimination.

PH domain selectivity off-target profiling PIP3 signaling ARNO Btk

In Vivo Antitumor Efficacy: PIT-1 Analog (DM-PIT-1) vs. Vehicle in Syngeneic Breast Cancer Model

In vivo evaluation of a PIT-1 analog (DM-PIT-1, the 3,5-dimethyl derivative) in a syngeneic 4T1 breast cancer model demonstrated significant tumor growth inhibition. Mice treated with micelle-formulated DM-PIT-1 (1 mg/kg, i.v., daily for 8 days) exhibited tumor sizes reduced to 5% of vehicle-treated controls, compared to 41% of controls for free DM-PIT-1 (0.4 mg/kg) . The free drug dose was limited by solubility, underscoring the value of formulation approaches [1]. While this data derives from the dimethyl analog, it establishes proof-of-concept for the PIT-1 scaffold's in vivo antitumor potential [2].

in vivo efficacy breast cancer tumor xenograft 4T1 model

Synergistic Apoptosis Induction with TRAIL: PIT-1 vs. Akt Inhibitor

PIT-1 sensitizes U87MG glioblastoma cells to TRAIL-induced apoptosis. In combination with 10 ng/mL TRAIL, 100 μM PIT-1 reduced cell viability significantly more than TRAIL alone [1]. This sensitization effect is comparable to that observed with a direct Akt inhibitor (Akt inhibitor VIII, 10 μM) under the same conditions [2]. The synergy indicates that PIP3/PH domain antagonism can phenocopy Akt inhibition in certain contexts while operating through a distinct molecular mechanism.

TRAIL synergy apoptosis combination therapy Akt inhibitor

Optimized Research Applications for DM-PIT-1 (PIT-1, CAS 53501-41-0)


Dissecting PIP3-Dependent vs. PIP3-Independent PI3K Signaling

Use PIT-1 to uncouple PIP3-mediated effector recruitment from PIP3 production. Its selective inhibition of Akt, PDK1, and ARNO PH domains, while sparing Btk and PIP2-binding domains, allows researchers to distinguish PIP3-specific signaling from broader PI3K outputs [1]. This is particularly valuable when studying PTEN-deficient cancer models where PIP3 levels are chronically elevated [2].

Sensitizing Resistant Tumors to TRAIL-Mediated Apoptosis

Employ PIT-1 as a combination agent to enhance TRAIL sensitivity in glioblastoma and other cancer cell lines. The compound's ability to phenocopy Akt inhibition without directly targeting the kinase domain offers a complementary approach to overcome resistance mechanisms [1].

Structure-Activity Relationship (SAR) Studies of PIP3 Antagonists

Utilize PIT-1 as the reference parent compound for SAR campaigns. Its well-defined thiourea scaffold (IC₅₀ = 31 μM) and known inactive analogs (PIT-1i-1, PIT-1i-2) provide a validated chemical starting point for developing analogs with improved potency (e.g., PITenin-7, IC₅₀ = 6.6 μM) or solubility (e.g., DM-PIT-1) [1][2].

In Vivo Proof-of-Concept Studies with Micellar Formulations

For in vivo experiments requiring enhanced solubility, formulate PIT-1 or its analog DM-PIT-1 in PEG-PE mixed micelles. This approach improves aqueous solubility (up to 1 mM) and tumor delivery, enabling higher dosing and greater antitumor efficacy in murine models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for DM-PIT-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.